molecular formula C13H12N4O2 B12347087 Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Cat. No.: B12347087
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a cyanoacrylate derivative featuring an indazole-amino substituent at the β-position of the α,β-unsaturated ester. These compounds are typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and aldehydes or ketones, followed by functionalization of the amino group .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+

InChI Key

VRJCKTVRFLEWSL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is characterized by the molecular formula C₁₃H₁₂N₄O₂ with a molecular weight of 256.26 g/mol. This compound features an indazole core linked to a cyano-substituted acrylate moiety through an amino bridge, creating a conjugated system with potential for diverse chemical reactivity.

Key Structural and Physical Properties

Property Value
CAS Number 1858264-22-8
Molecular Formula C₁₃H₁₂N₄O₂
Molecular Weight 256.26 g/mol
Standard Purity Min. 95%
Appearance Typically a solid
Structure Indazole core with amino-linked cyano acrylate

The compound contains several functional groups of interest: an indazole heterocycle, a secondary amine linkage, a cyano group, and an ethyl ester. This combination of functional groups contributes to its potential utility in medicinal chemistry and materials science applications.

General Synthetic Approaches

The preparation of this compound typically involves the reaction between an indazole precursor and a cyano-acrylate derivative. Based on synthetic methodologies for similar compounds, several approaches can be identified.

Condensation Reaction Approach

One of the most viable approaches to synthesizing this compound involves a condensation reaction between 1H-indazol-3-amine (or 3-aminoindazole) and ethyl 2-cyanoacetate. This approach follows similar methodologies used for preparing thiophene-based acrylate derivatives.

The reaction typically proceeds through the following general pathway:

  • Preparation of the indazole amine precursor
  • Condensation with ethyl cyanoacetate
  • Purification of the target compound

Knoevenagel Condensation Method

Drawing from similar synthetic procedures used for other cyano-acrylates, a modified Knoevenagel condensation could be employed, involving the reaction between 3-formylindazole and ethyl cyanoacetate in the presence of a basic catalyst. This approach parallels the synthesis of thiophene-based acrylate derivatives as reported in the literature.

The general reaction conditions involve:

  • Refluxing a mixture of the appropriate indazole-carboxaldehyde
  • Addition of ethyl cyanoacetate
  • Use of a catalyst such as ammonium acetate
  • Reaction in absolute ethanol for 6-8 hours

Detailed Synthetic Protocol for this compound

Based on the synthesis of similar compounds and general organic chemistry principles, a detailed preparation method for this compound can be described.

Precursor Preparation: 1H-Indazole-3-amine

The 3-amino-indazole precursor can be prepared through various methods, including:

From 1H-Indazole-3-carbonitrile

1H-Indazole-3-carbonitrile can serve as a key precursor, which itself can be synthesized from 3-iodo-1H-indazole as described in the literature:

  • In a 500-mL reaction vessel equipped with a condenser, add 3-iodo-1H-indazole (20 g, 82 mmol)
  • Add dimethylacetamide (DMAc, 160 mL) as solvent
  • Bubble argon through the solution for 1 hour at 27°C
  • Add potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 17.3 g, 41 mmol)
  • Heat the mixture to 40°C
  • Slowly add water (120 mL) over 5 minutes
  • Heat the reaction mixture to higher temperatures to complete the reaction

The resulting 1H-indazole-3-carbonitrile can then be reduced to the amine using appropriate reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Main Synthesis Procedure

Based on synthetic procedures for similar compounds, the following protocol is proposed for the preparation of this compound:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine:

    • 1H-indazol-3-amine (1 mmol)
    • Ethyl cyanoacetate (1.1-1.2 mmol)
    • Ammonium acetate as catalyst (4-8 mmol)
    • Absolute ethanol (40-50 mL) as solvent
  • Heat the mixture under reflux conditions (78-80°C) for 6-8 hours, monitoring the reaction progress using thin-layer chromatography

  • After reaction completion, cool the mixture to room temperature and collect the precipitate by filtration

  • Wash the crude product with cold ethanol to remove impurities

  • Recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound

  • Confirm product identity and purity using appropriate analytical techniques (NMR, HPLC, LC-MS)

Alternative Method: Direct Condensation

An alternative approach involves the direct condensation of 3-amino-indazole with ethyl (E)-2-cyano-3-ethoxyacrylate:

  • To a solution of 3-amino-indazole (1 equiv.) in an appropriate solvent (such as ethanol or THF), add ethyl (E)-2-cyano-3-ethoxyacrylate (1-1.2 equiv.)

  • Stir the reaction mixture at room temperature or under mild heating (40-50°C) for 12-24 hours

  • Monitor reaction progress by TLC

  • Upon completion, concentrate the reaction mixture under reduced pressure

  • Purify the resulting product by column chromatography or recrystallization

Optimization Parameters and Reaction Conditions

Several parameters can significantly impact the yield and purity of this compound synthesis. Based on methodologies for similar compounds, the following optimization strategies are recommended:

Reaction Temperature and Time

Temperature Range Reaction Time Expected Outcome
Room temperature (20-25°C) 24-48 hours Slower reaction, potentially higher selectivity
Mild heating (40-50°C) 12-24 hours Moderate reaction rate, good balance of yield and selectivity
Reflux (78-80°C for ethanol) 6-8 hours Faster reaction, potentially lower selectivity

Catalyst Selection

The choice of catalyst can significantly influence reaction efficiency:

Catalyst Typical Loading Advantages
Ammonium acetate 4-8 mmol per mmol of substrate Mild basic conditions, widely available
Piperidine 0.1-0.2 equiv. Stronger base, potentially faster reaction
Pyridine 0.2-0.5 equiv. Milder base, potentially higher selectivity
Sodium acetate 1-2 equiv. Mild, inexpensive alternative

Solvent Effects

The choice of solvent can impact reaction rate, selectivity, and product solubility:

Solvent Boiling Point Considerations
Ethanol 78°C Common choice, good solubility for most reagents
Methanol 65°C Lower boiling point, potential for faster reaction
2-Propanol 82°C Less hygroscopic alternative to ethanol
THF 66°C Aprotic alternative, may offer different selectivity
DMF 153°C Higher temperature reactions, better for difficult substrates

Purification and Characterization

The purification of this compound is crucial for obtaining high-quality material for further applications.

Purification Techniques

Based on methodologies for similar compounds, the following purification approaches are recommended:

  • Recrystallization : Typically performed using ethanol or ethanol/water mixtures. This method is particularly effective for obtaining crystalline material of high purity.

  • Column Chromatography : Utilizing silica gel as the stationary phase and appropriate solvent systems such as:

    • Ethyl acetate/hexanes mixtures (typical ratios: 1:4 to 1:1)
    • Dichloromethane/methanol mixtures (typical ratios: 98:2 to 95:5)
  • Preparative HPLC : For analytical-grade purity, particularly when dealing with complex mixtures or difficult-to-separate impurities.

Analytical Characterization

For proper identification and purity assessment of this compound, the following analytical techniques are essential:

  • ¹H NMR Spectroscopy : Expected key signals include:

    • Indazole aromatic protons (7.0-8.5 ppm)
    • NH protons (typically broad signal, 9-11 ppm)
    • Vinyl proton (typically 7.5-8.5 ppm)
    • Ethyl group (quartet at ~4.2 ppm and triplet at ~1.3 ppm)
  • ¹³C NMR Spectroscopy : To confirm carbon framework and functional groups

  • FTIR Spectroscopy : Key diagnostic bands:

    • C≡N stretch (~2200-2220 cm⁻¹)
    • C=O stretch (~1700-1720 cm⁻¹)
    • N-H stretch (~3300-3400 cm⁻¹)
    • C=C stretch (~1600-1650 cm⁻¹)
  • HPLC : For purity assessment, typically using C18 reverse-phase columns with appropriate mobile phase systems

  • LC-MS : For confirmation of molecular weight and structural insights

Challenges and Considerations in Synthesis

Several challenges may arise during the preparation of this compound:

Regioselectivity Issues

The indazole ring system contains multiple nitrogen atoms that could potentially participate in the reaction. Ensuring selective reaction at the desired position (3-amino group) may require careful control of reaction conditions and potentially the use of protecting groups for other reactive sites.

Similar considerations have been reported for other indazole derivatives, where N-alkylation can occur at either the N1 or N2 position of the indazole ring. This suggests that attention to regioselectivity is critical when working with indazole-containing compounds.

Reaction Reproducibility

The condensation reactions involved in the synthesis may be sensitive to factors such as moisture, oxygen, and impurities in starting materials. Ensuring reproducible results may require:

  • Thorough purification of starting materials
  • Use of anhydrous solvents and inert atmosphere (argon or nitrogen)
  • Careful control of temperature and reaction time
  • Consistent stirring and mixing during the reaction

Scale-up Considerations

When scaling up the synthesis of this compound, several factors require attention:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing efficiency to ensure homogeneous reaction conditions
  • Safety considerations related to the handling of larger quantities of reagents
  • Potentially longer reaction times due to mass transfer limitations

Applications and Significance

This compound has been described as a "versatile small molecule scaffold", suggesting potential applications in:

  • Medicinal Chemistry : As a building block for drug discovery programs, particularly given the prevalence of indazole structures in various bioactive compounds

  • Materials Science : The conjugated system containing cyano and ester functionalities may provide interesting electronic and optical properties

  • Synthetic Intermediates : As precursors for more complex heterocyclic systems through further transformations of the cyano and ester groups

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the compound's activity against human tumor cells using the National Cancer Institute's protocols. The compound demonstrated notable antimitotic activity, with mean GI50 (50% growth inhibition) values indicating effective suppression of tumor cell proliferation .

Anti-inflammatory Properties

Recent investigations have also highlighted the anti-inflammatory potential of this compound. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Experimental Findings

In vitro studies demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound has been explored for various other biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its utility in developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity .

Summary Table of Applications

ApplicationObserved EffectsReference
AnticancerSignificant cytotoxicity against tumor cells
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialActivity against specific bacterial strains
NeuroprotectiveInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Substituent (R Group) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate 1H-indazol-3-ylamino C₁₃H₁₃N₄O₂ 261.27 Cyano, enoate, indazole
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl C₁₀H₉NO₂S 207.25 Cyano, enoate, thiophene
Ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate 2-fluorophenylamino C₁₂H₁₁FN₂O₂ 234.23 Cyano, enoate, fluoroarene
Ethyl 2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate 2,4,6-trimethoxyphenyl C₁₅H₁₇NO₅ 291.30 Cyano, enoate, methoxy

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Enhance stability and influence reactivity in cycloaddition reactions.
  • Heterocyclic Substituents (e.g., thiophene or indazole): Modulate electronic properties and bioavailability.
  • Methoxy Groups (e.g., ): Increase steric bulk and affect solubility in polar solvents.

Physicochemical and Thermodynamic Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Thermodynamic Stability (ΔHf, kJ/mol)
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate (I) 78–82 340.8 (predicted) 1.247 -312.5 (condensed phase)
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate 79–82 340.8 (predicted) 1.247 Not reported
Ethyl 2-cyano-3-(2-fluorophenylamino)prop-2-enoate Not reported Not reported Not reported Not reported

Thermodynamic Insights :

  • Derivatives with aromatic substituents (e.g., furan or thiophene) exhibit high thermal stability, as evidenced by boiling points >300°C .
  • Low-temperature calorimetry data for compound I (furan derivative) reveal polynomial dependencies of heat capacity (5–370 K), critical for industrial process design .

Biological Activity

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic compound belonging to the indazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C13H12N4O2
  • Molecular Weight: 256.26 g/mol
  • IUPAC Name: ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

The compound features an indazole moiety, known for its potential therapeutic applications across various fields, including oncology and infectious diseases .

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition:
    • It inhibits phosphoinositide 3-kinase δ (PI3Kδ), a crucial enzyme in cell signaling pathways related to growth and survival, particularly in cancer cells.
  • Apoptosis Induction:
    • The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins, thereby promoting cell death.
  • Antimicrobial Activity:
    • This compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism includes disrupting cell membrane integrity and inhibiting protein synthesis .

Biological Activities

The compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The following table summarizes its anticancer efficacy:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
PC3 (Prostate Cancer)15.0PI3Kδ inhibition

Antimicrobial Activity

The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:

PathogenMIC (µg/mL)Type
Staphylococcus aureus32Bacterial
Escherichia coli64Bacterial
Candida albicans16Fungal

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation.

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it had a lower MIC compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for resistant infections .

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